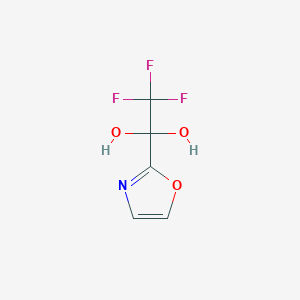
2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol is a useful research compound. Its molecular formula is C5H4F3NO3 and its molecular weight is 183.086. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications
The compound "2,2,2-Trifluoro-1-(2-oxazolyl)-1,1-ethanediol" and its derivatives have been utilized in the synthesis of mesogenic chiral esters, demonstrating unusual high values of molecular twisting power and good solubility in various solvents. This has implications for the design of new materials with specific optical properties (Heppke, Lötzsch, & Oestreicher, 1986). Additionally, reactions involving trifluoromethyl-substituted Azomethinimines with nucleophiles have been explored, leading to the synthesis of new compounds with potential applications in medicinal chemistry and materials science (Burger, Thenn, & Schickaneder, 1975).
Catalysis and Organic Transformations
Investigations into scandium triflate as a recyclable catalyst for chemoselective thioacetalization highlight the efficiency and selectivity of this catalyst in the addition reactions to both aromatic and aliphatic aldehydes, showcasing the potential for more sustainable and environmentally friendly catalytic processes (Kamal & Chouhan, 2002). Furthermore, the utility of boron trifluoride in de-O-benzylation reactions of carbohydrate derivatives has been demonstrated, offering a practical approach for the modification of carbohydrate molecules for further chemical transformations (Fletcher & Diehl, 1971).
Asymmetric Synthesis and Chiral Building Blocks
The asymmetric synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine and 3,3,3-trifluoroalanine from 2,2,2-trifluoro-1-furan-2-yl-ethanone showcases the potential of such trifluoromethylated compounds as chiral building blocks in organic synthesis, offering pathways to highly enantioenriched compounds (Demir, Seşenoğlu, & Gerçek-Arkin, 2001). Similarly, the asymmetric conversion of 1-phenyl-1,2-ethanediol by Candida parapsilosis SYB-1 highlights the role of biocatalysis in achieving high optical purities of chiral alcohols, which are valuable in the synthesis of enantioenriched pharmaceuticals and agrochemicals (Nie Yao, 2003).
Material Science and Photolabile Compounds
The development of photolabile 'caged' fatty acids containing a 1-(2'-nitrophenyl)-1,2-ethanediol moiety for biological studies presents an innovative approach to studying biochemical processes in real-time, using light to control the activation of biologically active compounds (Jie, Xupei, Sreekumar, & Walker, 1997).
Mechanism of Action
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1,3-oxazol-2-yl)ethane-1,1-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO3/c6-5(7,8)4(10,11)3-9-1-2-12-3/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWGKZOWPYVNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-6-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2547430.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2547431.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2547432.png)
![2-(2,3-Dichlorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B2547433.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2547434.png)
![Tert-butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2547435.png)

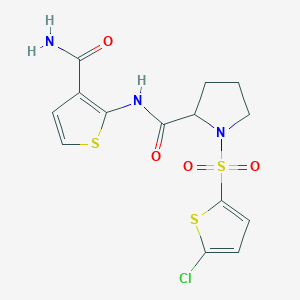
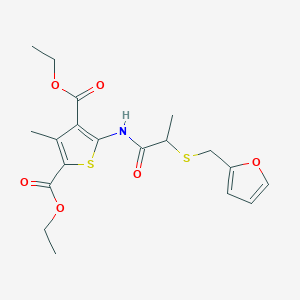
![1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2547444.png)
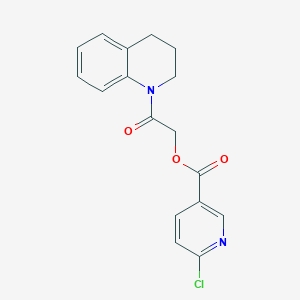
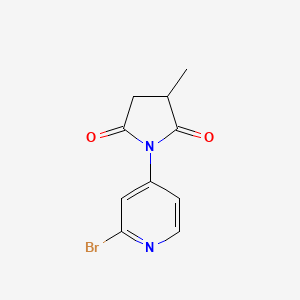

![5-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2547453.png)
